molecular formula C13H14BNO4S B6341566 B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid CAS No. 1449131-68-3

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid

Cat. No.: B6341566
CAS No.: 1449131-68-3
M. Wt: 291.1 g/mol
InChI Key: KKNWGIFWNSPQMK-UHFFFAOYSA-N
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Description

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid is a phenylboronic acid derivative substituted at the para position with a sulfonamide group linked to a 3-methylphenylamine moiety. Its molecular formula is C₁₃H₁₄BNO₄S, with a molecular weight of 291.13 g/mol (calculated).

Properties

IUPAC Name

[4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNWGIFWNSPQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-N-(3-methylphenyl)benzenesulfonamide

Reaction Scheme :

4-Bromobenzenesulfonyl chloride+3-methylanilineBase4-Bromo-N-(3-methylphenyl)benzenesulfonamide\text{4-Bromobenzenesulfonyl chloride} + \text{3-methylaniline} \xrightarrow{\text{Base}} \text{4-Bromo-N-(3-methylphenyl)benzenesulfonamide}

Procedure :

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add 3-methylaniline (1.1 eq) dropwise under nitrogen atmosphere.

  • Introduce triethylamine (2.5 eq) to scavenge HCl byproduct.

  • Stir at room temperature for 12 hours, monitoring progress via TLC (Hexane:EtOAc 7:3).

  • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄ and concentrate under reduced pressure.

Yield : 82–89% (crude), 76% after recrystallization (MeOH/H₂O).

Miyaura Borylation for Boronic Acid Installation

Reaction Conditions :

ParameterOptimal Value
CatalystPd(dppf)Cl₂ (5 mol%)
Boron sourceBis(pinacolato)diboron (1.5 eq)
BaseKOAc (3.0 eq)
Solvent1,4-Dioxane
Temperature90°C
Time18 hours

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by transmetallation with the diboron reagent to form the boronic ester. Subsequent hydrolysis yields the boronic acid.

Critical Optimization Parameters :

  • Oxygen-free conditions prevent catalyst deactivation.

  • Anhydrous solvents minimize competitive hydrolysis.

  • Excess boron reagent drives reaction completion.

Post-Reaction Processing :

  • Filter through Celite to remove catalyst residues.

  • Concentrate and hydrolyze boronic ester with 1M HCl in THF/H₂O (1:1).

  • Extract with ethyl acetate, dry, and evaporate to obtain pure product.

Yield : 68–74% (two steps from sulfonamide intermediate).

Synthetic Route 2: Boron-Centric Approach

Preparation of 4-Aminophenylboronic Acid Pinacol Ester

Hydrogenation Protocol :

\text{4-Nitrophenylboronic acid} \xrightarrow[\text{H}_2 (50 psi)]{\text{Pd/C (10 wt%)}} \text{4-Aminophenylboronic acid}

Key Considerations :

  • Pinacol protection prevents amine-boronic acid interactions during reduction.

  • Ethanol/water (9:1) solvent system enhances catalyst activity.

Yield : 91% after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Sulfonylation of Protected Boronate

Reaction Design :

4-Aminophenylboronic acid pinacol ester+3-methylbenzenesulfonyl chlorideDMAP, Et₃NTarget molecule (protected)\text{4-Aminophenylboronic acid pinacol ester} + \text{3-methylbenzenesulfonyl chloride} \xrightarrow{\text{DMAP, Et₃N}} \text{Target molecule (protected)}

Challenges :

  • Competitive sulfonation at the amine vs. boronate requires careful stoichiometry.

  • Use of 4-dimethylaminopyridine (DMAP) accelerates sulfonyl chloride activation.

Deprotection :
Treat with HCl in THF/water (1:1) to remove pinacol group.

Overall Yield : 63% (three steps from nitro precursor).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages Over Batch Processing :

  • Enhanced heat/mass transfer for exothermic sulfonylation step.

  • Reduced catalyst loading in Miyaura borylation (2.5 mol% Pd).

Representative Parameters :

StageResidence TimeTemperature
Sulfonamide formation45 min25°C
Borylation2.5 hours110°C

Productivity : 12 kg/day using microreactor systems.

Green Chemistry Metrics

Solvent Recovery :

  • 92% DCM recycled via distillation in sulfonylation step.

  • Aqueous waste reduced 40% through membrane filtration.

E-Factor Analysis :

ComponentMass (kg/kg product)
Organic solvents8.2
Inorganic salts1.7
Catalyst metals0.09

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, SO₂NH), 7.54–7.43 (m, 4H, Ar–H), 2.34 (s, 3H, CH₃).

¹¹B NMR (128 MHz, DMSO-d₆) :
δ 28.5 ppm (characteristic of arylboronic acids).

Purity Assessment

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: MeCN/0.1% H₃PO₄ (60:40)

  • Retention time: 6.7 min

  • Purity: ≥99.2% (UV 254 nm).

Comparative Evaluation of Synthetic Routes

ParameterRoute 1 (Sequential)Route 2 (Boron-Centric)
Total yield58%47%
Palladium consumption5.2 mg/g product8.1 mg/g product
ScalabilityPilot-validatedLab-scale only
Byproduct formation<2%5–7%

Key Insight : Route 1 demonstrates superior atom economy and scalability for GMP production.

Chemical Reactions Analysis

Types of Reactions

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid, a boronic acid derivative with the chemical formula C₁₃H₁₄BNO₄S, has a wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by a sulfonamide functional group and has a molecular weight of approximately 291.14 g/mol.

Applications

This compound has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cancer and other diseases.
  • Organic Synthesis: It is utilized in various organic synthesis reactions due to the reactivity of boron-containing compounds.

Medicinal Chemistry

The biological activity of this compound has been explored in various studies, showing potential as an inhibitor of certain enzymes, particularly those involved in cancer pathways. The sulfonamide group enhances binding affinity to target proteins, and compounds with similar structures have been studied for their antimicrobial and anti-inflammatory properties.

Organic Synthesis

Synthesis methods for this compound emphasize the importance of both organic synthesis techniques and the reactivity of boron-containing compounds. This compound's unique structure allows it to play a critical role in drug discovery.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often used in these studies to understand its mechanism of action and optimize its therapeutic potential.

Structural Similarity

This compound shares structural similarities with several other compounds:

Compound NameChemical FormulaUnique Features
3-(Methylsulfonylamino)phenylboronic acidC₇H₁₀BNO₄SSmaller size; different substituent pattern
B-[4-Methoxy-3-[(phenylamino)sulfonyl]phenyl]boronic acidC₁₃H₁₅BNO₄SContains methoxy group; different electronic properties
B-[4-(Aminosulfonyl)phenylboronic acidC₁₂H₁₅BNO₄SLacks methyl substitution; different biological activity

Mechanism of Action

The mechanism of action of B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid with related boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications References
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]BA C₁₃H₁₄BNO₄S 291.13 Sulfonamide (3-methylphenyl) Hypothesized use in BNCT/drug design
[4-(Dimethylsulfamoyl)phenyl]boronic acid C₈H₁₂BNO₄S 237.06 Sulfonamide (dimethylamino) Higher lipophilicity; medicinal chemistry
(4-Methylaminosulfonyl)benzene boronic acid C₇H₁₀BNO₄S 215.03 Sulfonamide (methylamino) Intermediate in BNCT agents
4-Acetamidophenylboronic acid C₈H₁₀BNO₃ 179.00 Acetamide (-NHCOCH₃) Electron-withdrawing; sensor probes
4-(Trifluoromethyl)phenylboronic acid C₇H₆BF₃O₂ 207.93 Trifluoromethyl (-CF₃) Enhanced reactivity in coupling

Substituent Effects on Properties

Lipophilicity and Solubility
  • Sulfonamide Derivatives: The 3-methylphenyl-sulfonamide group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to dimethylsulfamoyl (logP ~1.8) or methylaminosulfonyl (logP ~1.5) analogs . This higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
  • Trifluoromethyl Derivatives : Electron-withdrawing -CF₃ groups (logP ~2.0) enhance reactivity in cross-coupling but lower solubility compared to methyl-substituted analogs .
Reactivity in Suzuki Coupling
  • Sulfonamide-substituted boronic acids (e.g., [4-(dimethylsulfamoyl)phenyl]boronic acid) exhibit moderate reactivity due to steric hindrance from bulky substituents .
  • Acetamido or trifluoromethyl groups (e.g., 4-acetamidophenylboronic acid) improve coupling efficiency by reducing steric bulk .

Medicinal Chemistry

  • Sulfonamide-substituted boronic acids are explored as protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues .
  • The 3-methylphenyl group in the target compound may enhance binding to hydrophobic protein pockets, analogous to triphenylamine-boronic acid derivatives used in optoelectronics .

Boron Neutron Capture Therapy (BNCT)

  • Methylaminosulfonyl and quaternary-center boronated amino acids (e.g., α-methyl-BPA) demonstrate similar lipophilicities (Rf values), optimizing tumor uptake .

Material Science

  • Triazine-substituted boronic acids (e.g., (4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)boronic acid) are used in covalent organic frameworks (COFs) for gas storage .

Biological Activity

B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]Boronic acid, known by its CAS number 1449131-68-3, is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonamide group attached to a phenyl ring and a boron atom, enhances its reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄BNO₄S
  • Molecular Weight : 291.14 g/mol
  • IUPAC Name : (4-(N-(m-tolyl)sulfamoyl)phenyl)boronic acid
  • Purity : Typically ≥ 95%

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various disease pathways, particularly cancer. The sulfonamide group enhances binding affinity to target proteins, making it a promising candidate for drug development.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes:

  • ADAMTS7 and ADAMTS5 : These enzymes are implicated in the progression of diseases such as atherosclerosis. Studies have shown that compounds similar to this compound exhibit varying degrees of inhibitory activity against these enzymes (see Table 1) .
CompoundRR1ADAMTS7 (Ki nM)ADAMTS5 (Ki nM)
3a4-CF3H9.0 ± 1.0110 ± 40
3b4-CF3CH350 ± 1090 ± 30
3e4-FH6.0 ± 1.015 ± 4

This table illustrates the structure-activity relationship (SAR) highlighting how different substituents affect enzyme inhibition.

Case Studies

  • Cancer Pathways : In vitro studies have demonstrated that this compound can inhibit pathways critical for tumor growth and metastasis. For instance, compounds with similar structures have been shown to reduce the viability of cancer cells by inducing apoptosis through the inhibition of specific kinases involved in cell signaling .
  • Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. In one study, derivatives of boronic acids were tested for their ability to inhibit urease activity, which is crucial for bacterial survival in acidic environments .
  • Anti-inflammatory Effects : Other studies have suggested that boronic acids can modulate inflammatory responses by inhibiting cytokine release from immune cells. This has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in animal models. Toxicity assessments have shown no significant adverse effects at therapeutic doses, making it a viable candidate for further clinical development .

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